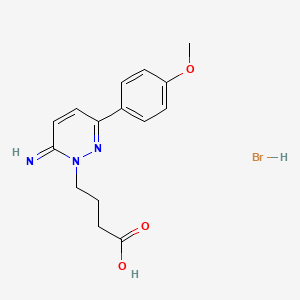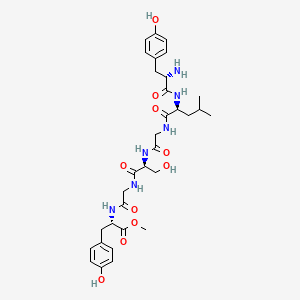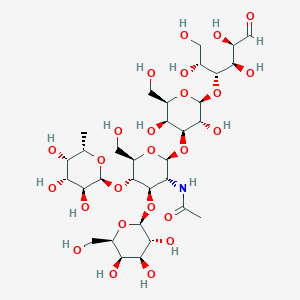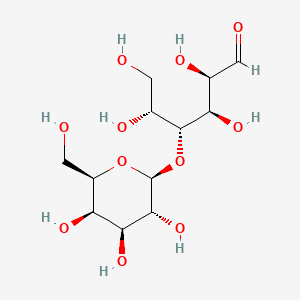
1H-isoindole-1,3(2H)-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoindolin-1,3-Dithione is a heterocyclic compound with the molecular formula C₈H₅NS₂. It is characterized by a fused ring system containing nitrogen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoindolin-1,3-Dithione can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with thiourea under acidic conditions, leading to the formation of the desired dithione compound. The reaction typically requires heating and the presence of a catalyst to proceed efficiently .
Industrial Production Methods: In industrial settings, the synthesis of Isoindolin-1,3-Dithione often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is also explored to enhance production efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: Isoindolin-1,3-Dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Isoindolin-1,3-Dithione to its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isoindolin-1,3-dithione derivatives.
Scientific Research Applications
Isoindolin-1,3-Dithione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activity, including antimicrobial and anticancer properties.
Medicine: Isoindolin-1,3-Dithione derivatives are investigated for their potential use as therapeutic agents.
Industry: The compound is utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism by which Isoindolin-1,3-Dithione exerts its effects involves interactions with various molecular targets. For instance, in biological systems, the compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The sulfur atoms in the compound play a crucial role in these interactions, often forming covalent bonds with target molecules .
Comparison with Similar Compounds
Isoindoline-1,3-Dione: Similar in structure but lacks the sulfur atoms present in Isoindolin-1,3-Dithione.
Phthalimide: Another related compound, commonly used in the synthesis of pharmaceuticals.
Thioamides: Compounds containing sulfur and nitrogen, similar to Isoindolin-1,3-Dithione
Uniqueness: Isoindolin-1,3-Dithione is unique due to its dual sulfur atoms, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and therapeutic agents .
Properties
CAS No. |
18138-19-7 |
|---|---|
Molecular Formula |
C8H5NS2 |
Molecular Weight |
179.3 g/mol |
IUPAC Name |
isoindole-1,3-dithione |
InChI |
InChI=1S/C8H5NS2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4H,(H,9,10,11) |
InChI Key |
CMTSCLKCQBPLSH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=S)NC2=S |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)NC2=S |
Appearance |
Solid powder |
Key on ui other cas no. |
18138-19-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
isoindolin-1,3-dithione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,4R,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1674302.png)

![3-((2-Fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)furo[3,2-c]pyridine-2-carboxamide](/img/structure/B1674305.png)











